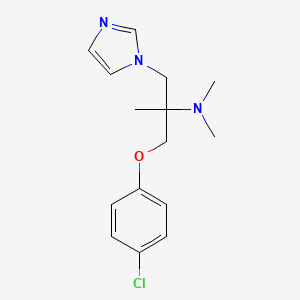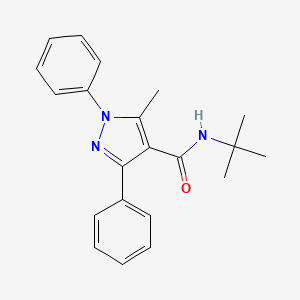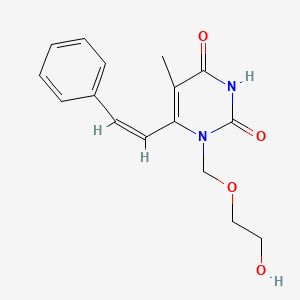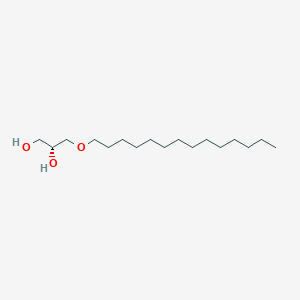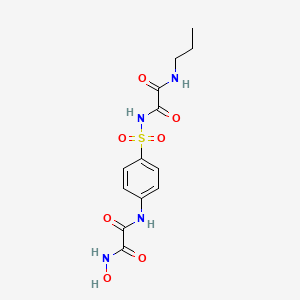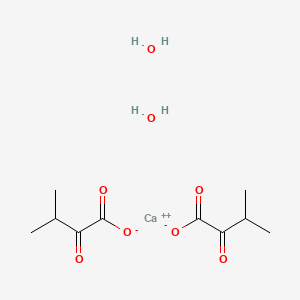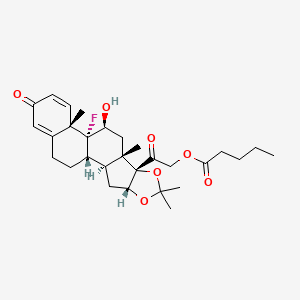
Triamcinolone acetonide 21-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamcinolone acetonide 21-valerate is a synthetic corticosteroid used primarily in topical formulations to treat various skin conditions such as eczema, dermatitis, and allergic reactions. It is known for its anti-inflammatory properties, which help reduce swelling, itching, and redness associated with these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triamcinolone acetonide 21-valerate is synthesized through a series of chemical reactions starting from triamcinolone acetonide. The process involves the esterification of triamcinolone acetonide with valeric acid under specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the esterification reaction is carried out. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Triamcinolone acetonide 21-valerate primarily undergoes esterification reactions.
Common Reagents and Conditions:
Reagents: Valeric acid, catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: Controlled temperature (typically around 60-80°C), anhydrous conditions to prevent hydrolysis
Major Products Formed: The major product of the reaction is this compound, with by-products such as water and unreacted starting materials being minimized through purification steps.
Applications De Recherche Scientifique
Triamcinolone acetonide 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. In chemistry, it serves as a model compound for studying corticosteroid synthesis and modification. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, it is employed in the treatment of various skin conditions and as an injectable agent for joint inflammation. In industry, it is utilized in the formulation of topical creams and ointments.
Mécanisme D'action
Triamcinolone acetonide 21-valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response. The compound also inhibits the release of inflammatory mediators such as cytokines and histamines.
Comparaison Avec Des Composés Similaires
Hydrocortisone
Prednisone
Dexamethasone
Betamethasone
Propriétés
Numéro CAS |
51112-52-8 |
|---|---|
Formule moléculaire |
C29H39FO7 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-7-8-24(34)35-16-22(33)29-23(36-25(2,3)37-29)14-20-19-10-9-17-13-18(31)11-12-26(17,4)28(19,30)21(32)15-27(20,29)5/h11-13,19-21,23,32H,6-10,14-16H2,1-5H3/t19-,20-,21-,23+,26-,27-,28-,29+/m0/s1 |
Clé InChI |
JFOVIARCZOJXST-GIHRJZAFSA-N |
SMILES isomérique |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |
SMILES canonique |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
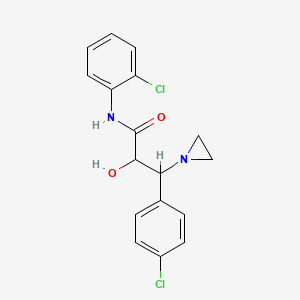
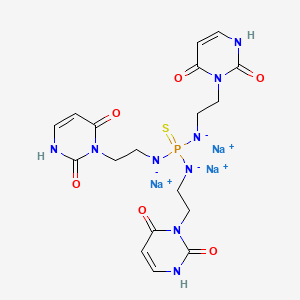
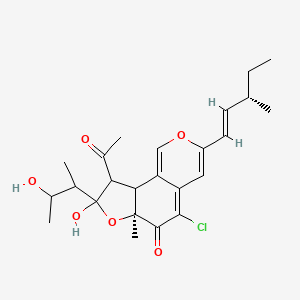
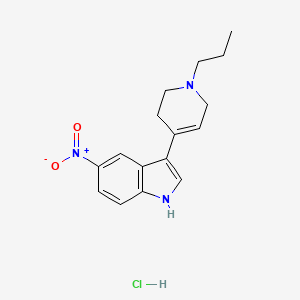
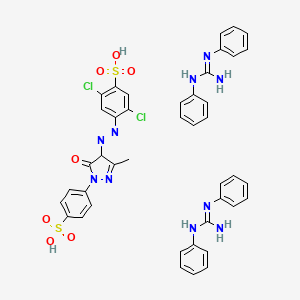
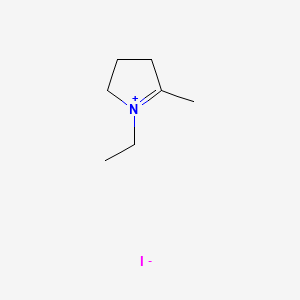
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
